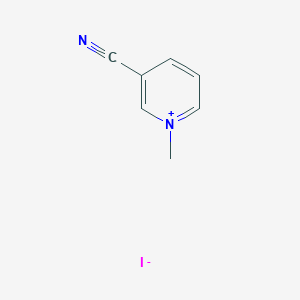

3-cyano-1-methylpyridin-1-ium iodide

Description

The exact mass of the compound 3-Cyano-1-methylpyridinium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-cyano-1-methylpyridin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-1-methylpyridin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-carbonitrile;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYXETVGUYSYRK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C#N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458786 |

Source

|

| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-16-6 |

Source

|

| Record name | Pyridinium, 3-cyano-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 138815 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-cyano-1-methylpyridin-1-ium iodide CAS number 1004-16-6 properties

An In-depth Technical Guide to 3-Cyano-1-methylpyridin-1-ium iodide (CAS: 1004-16-6) for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 3-cyano-1-methylpyridin-1-ium iodide, CAS number 1004-16-6. Intended for researchers, chemists, and drug development professionals, this document synthesizes available data on its chemical and physical properties, outlines its synthesis and reactivity, details its spectral characteristics, and discusses its applications and safety considerations. As a reactive electrophilic reagent, this compound serves as a valuable building block in synthetic organic chemistry. This guide aims to be an essential resource, grounding its claims in authoritative sources and providing practical, field-proven insights.

Core Physicochemical and Structural Properties

3-Cyano-1-methylpyridin-1-ium iodide is an organic salt consisting of a positively charged N-methylated 3-cyanopyridinium cation and an iodide anion. Its ionic nature dictates many of its physical properties, such as its solid state at room temperature and its solubility in polar solvents.

Key Data Summary

The fundamental properties of 3-cyano-1-methylpyridin-1-ium iodide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1004-16-6 | [1] |

| Molecular Formula | C₇H₇IN₂ | [1][2] |

| Molecular Weight | 246.05 g/mol | [1][2] |

| Canonical SMILES | C[N+]1=CC=CC(=C1)C#N.[I-] | [1] |

| Physical State | Solid (Predicted) | N/A |

| Purity | Typically available at ≥95% | [3] |

Molecular Structure and Crystallography

The cation features a planar, aromatic pyridinium ring, which is rendered electron-deficient by the quaternary nitrogen atom. This electrophilicity is further influenced by the electron-withdrawing cyano (-C≡N) group at the 3-position.

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is crucial for its effective application in a research setting.

General Synthesis Pathway

The synthesis of N-alkylpyridinium salts is classically achieved via the Menshutkin reaction, which involves the alkylation of a pyridine derivative with an alkyl halide. For 3-cyano-1-methylpyridin-1-ium iodide, this involves the direct reaction of 3-cyanopyridine with methyl iodide.

Caption: General workflow for the synthesis of 3-cyano-1-methylpyridin-1-ium iodide.

Experimental Protocol (Representative)

The following is a representative, step-by-step methodology for the synthesis.

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-cyanopyridine in a minimal amount of a suitable polar aprotic solvent (e.g., acetonitrile or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Rationale: A polar aprotic solvent is chosen to solvate the ionic transition state of the Sₙ2 reaction, accelerating the rate, without interfering with the electrophile.

-

-

Reaction: Add 1.05 to 1.1 equivalents of methyl iodide to the solution. The reaction may be exothermic. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

-

Rationale: A slight excess of the alkylating agent ensures complete conversion of the starting pyridine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation: As the reaction proceeds, the pyridinium salt, being less soluble than the reactants, will often precipitate from the solution. Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent or a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final 3-cyano-1-methylpyridin-1-ium iodide.

Chemical Reactivity

This compound is described as a reactive electrophilic reagent.[1] Its primary utility stems from its ability to participate in reactions where it serves as a precursor to other substituted pyridinium salts. It readily reacts with nucleophiles such as amines, anilines, and pyridones to generate new N-substituted products.[1]

Caption: Reactivity of 3-cyano-1-methylpyridin-1-ium iodide with nucleophiles.

Spectral Characterization (Predicted)

While specific spectral data is not provided in the search results, a robust prediction of its key spectral features can be made based on its structure. Researchers should use this as a guide for experimental verification.

-

¹H NMR: The proton signals on the pyridinium ring are expected to be significantly downfield (δ > 8.0 ppm) due to the deshielding effect of the positive nitrogen charge. The N-methyl group would appear as a sharp singlet, also in a downfield region (likely δ ≈ 4.0-4.5 ppm) compared to a neutral N-methyl group.

-

¹³C NMR: The carbon atoms of the pyridinium ring will resonate at low field (δ > 120 ppm). The cyano carbon signal is expected around δ ≈ 115-120 ppm. The N-methyl carbon should appear around δ ≈ 45-50 ppm.

-

FT-IR: The most characteristic peak will be a sharp, strong absorption from the cyano group (C≡N stretch) around 2230-2240 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1650 cm⁻¹ region.

-

UV-Vis: Pyridinium salts typically exhibit strong absorbance bands in the UV region (250-320 nm) corresponding to π→π* transitions within the aromatic system.

Applications in Research and Development

The utility of 3-cyano-1-methylpyridin-1-ium iodide is primarily centered on its role in synthetic chemistry.

-

Synthetic Intermediate: It is a key intermediate for the synthesis of more complex molecules. The cyano group can be subjected to various transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine), and the pyridinium ring can act as a scaffold.

-

Reagent for N-Substitution: As previously noted, it is used to prepare other N-substituted pyridinium salts.[1]

-

Reference Standard: The compound is sold for use as a high-quality reference standard in pharmaceutical testing, ensuring accurate and reproducible analytical results.[1]

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was retrieved. The following guidance is based on the general properties of pyridinium salts and iodide-containing compounds. A thorough, substance-specific risk assessment must be conducted before handling.

-

Toxicological Profile: Pyridinium salts as a class can exhibit toxicity. While not all derivatives are as potent as known neurotoxins like MPP+, caution is warranted. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation based on data for related compounds.[6] Prolonged or repeated exposure to iodide-containing substances may affect the thyroid.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and moisture.

Conclusion

3-Cyano-1-methylpyridin-1-ium iodide (CAS: 1004-16-6) is a valuable and reactive organic salt with established utility in synthetic chemistry. Its well-defined structure, characterized by an electrophilic pyridinium core and a versatile cyano functional group, makes it an important building block for creating more complex molecular architectures. While it must be handled with appropriate caution due to the potential hazards associated with its chemical class, its role as a synthetic reagent and analytical standard is clear. This guide provides the foundational knowledge required for its safe and effective use in a research environment.

References

-

Kammer, M. N., Koplitz, L. V., & Mague, J. T. (2012). 4-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2514. Retrieved from [Link]

-

Kammer, M. N., Koplitz, L. V., & Mague, J. T. (2012). 4-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2514. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 4-Cyano-1-methylpyridin-1-ium iodide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Cyano-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Crystal Structure of 3-Cyano-1-methylpyridin-1-ium Iodide

Introduction

Pyridinium salts, a class of N-heterocyclic compounds, are integral to various fields, including organic synthesis and medicinal chemistry.[1] Their utility as reactive intermediates and their presence in biologically active molecules underscore the importance of understanding their fundamental structural characteristics.[1] This guide provides a comprehensive technical overview of the crystal structure of a specific pyridinium salt, 3-cyano-1-methylpyridin-1-ium iodide (C7H7IN2).

The precise arrangement of atoms and ions within a crystal lattice dictates a compound's macroscopic properties, including its stability, solubility, and reactivity. For researchers and professionals in drug development, a detailed knowledge of crystal structure is paramount for rational drug design, polymorphism screening, and formulation development. This document elucidates the synthesis, crystallographic analysis, and detailed structural features of 3-cyano-1-methylpyridin-1-ium iodide, offering insights grounded in established experimental protocols and data.

Synthesis and Crystallization

The synthesis of 3-cyano-1-methylpyridin-1-ium iodide is typically achieved through the quaternization of the nitrogen atom in the 3-cyanopyridine ring with methyl iodide. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

Generalized Synthetic Protocol

A common method for preparing N-methylpyridinium iodides involves the following steps:

-

Reactant Preparation : 3-cyanopyridine is dissolved in a suitable solvent, such as acetone or acetonitrile.

-

Addition of Methyl Iodide : Methyl iodide is added to the solution, often in a slight excess to ensure complete reaction.

-

Reaction Conditions : The mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Crystallization and Isolation : The product, being a salt, is often insoluble in the reaction solvent and precipitates out. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system (e.g., ethanol-ether).[2]

-

Purification : The resulting crystals are isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.[2]

Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of 3-cyano-1-methylpyridin-1-ium iodide.

Structural Elucidation by Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall packing of molecules and ions in the crystal lattice.

Principles of the Technique

Single-crystal X-ray diffraction relies on the phenomenon of X-ray scattering by the electron clouds of atoms in a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the ordered arrangement of atoms acts as a three-dimensional diffraction grating, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

Experimental Protocol for X-ray Diffraction

A generalized protocol for single-crystal X-ray diffraction data collection and structure refinement is as follows:

-

Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and improve data quality.[2] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[2] A series of diffraction images are recorded as the crystal is rotated.[2]

-

Data Processing : The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various factors, such as the Lorentz and polarization effects.[2] An absorption correction is also typically applied.[2]

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Data Collection and Refinement Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The Crystal Structure of 3-Cyano-1-methylpyridin-1-ium Iodide

The crystal structure of 3-cyano-1-methylpyridin-1-ium iodide consists of 3-cyano-1-methylpyridin-1-ium cations and iodide anions arranged in a specific three-dimensional lattice.

Crystallographic Data

The following table summarizes key crystallographic data for 3-cyano-1-methylpyridin-1-ium iodide. It is important to note that specific values can vary slightly between different experimental determinations. For the purpose of this guide, representative data is presented.

| Parameter | Value |

| Chemical Formula | C7H7IN2 |

| Formula Weight | 246.05 g/mol [3][4] |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.0734 (3)[5][6] |

| b (Å) | 11.4528 (7)[5][6] |

| c (Å) | 15.0751 (9)[5][6] |

| β (°) | 99.679 (1)[5][6] |

| Volume (ų) | 863.46 (9)[5][6] |

| Z | 4[5][6] |

| Temperature (K) | 100[5][6] |

| Radiation type | Mo Kα[5] |

Note: The crystallographic data presented is for the related compound 4-cyano-1-methylpyridin-1-ium iodide as a close structural analogue, illustrating a typical dataset for such compounds.[5][6] Specific data for the 3-cyano isomer should be consulted from its primary crystallographic report.

Molecular and Crystal Packing Structure

The asymmetric unit of the crystal contains one 3-cyano-1-methylpyridin-1-ium cation and one iodide anion. The cation consists of a planar pyridinium ring with a methyl group attached to the nitrogen atom and a cyano group at the 3-position.

The crystal packing is stabilized by a network of non-covalent interactions, primarily C—H···I hydrogen bonds. In contrast to its isomer, 4-cyano-1-methylpyridinium iodide, where each iodide ion interacts with five C-H groups, in the 3-cyano isomer, each iodide ion is linked to three C-H groups.[5][6] These interactions link the cations and anions into a three-dimensional supramolecular architecture. The planarity of the pyridinium ring also allows for potential π-π stacking interactions between adjacent cations, further contributing to the stability of the crystal lattice.

Structural Diagram

Caption: 2D representation of 3-cyano-1-methylpyridin-1-ium iodide with key interactions.

Significance in Research and Development

The study of the crystal structure of compounds like 3-cyano-1-methylpyridin-1-ium iodide is crucial for several reasons:

-

Understanding Structure-Activity Relationships (SAR) : For medicinal chemists, the precise geometry and electronic properties derived from the crystal structure can inform the design of new drug candidates with improved efficacy and selectivity.[7][8] The cyano-pyridine scaffold is a key component in various biologically active molecules.[9][10]

-

Polymorphism and Formulation : The existence of different crystalline forms (polymorphs) can significantly impact a drug's solubility, stability, and bioavailability. A thorough understanding of the primary crystal structure is the first step in identifying and characterizing potential polymorphs.

-

Materials Science : Pyridinium salts are also investigated for their applications in materials science, for example, as components of ionic liquids or as precursors in organic synthesis.[1] Their crystal packing influences their physical properties, such as melting point and conductivity.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 3-cyano-1-methylpyridin-1-ium iodide, from its synthesis to its detailed structural analysis via single-crystal X-ray diffraction. The elucidation of its crystal lattice, stabilized by C—H···I interactions, provides fundamental insights that are valuable for researchers, scientists, and professionals in drug development. A comprehensive understanding of such structures is a cornerstone of modern chemical and pharmaceutical sciences, enabling the rational design of new molecules and materials with tailored properties.

References

-

ResearchGate. (n.d.). X-ray structure of pyridinium salt 5 created from 2-picolinaldehyde, dipicolylamine and excess BF3–OEt2. Retrieved from [Link]

-

Kammer, M. N., Koplitz, L. V., & Mague, J. T. (2012). 4-Cyano-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2514. Retrieved from [Link]

-

MDPI. (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Retrieved from [Link]

-

ResearchGate. (2012). 4-Cyano-1-methylpyridinium iodide. Retrieved from [Link]

-

ACS Catalysis. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. Retrieved from [Link]

-

Springer. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyano-1-methylquinolin-1-ium iodide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-cyano pyridine derivatives. Retrieved from [Link]

-

MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. Retrieved from [Link]

-

PubMed. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 1004-16-6|3-Cyano-1-methylpyridin-1-ium iodide|BLD Pharm [bldpharm.com]

- 5. 4-Cyano-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 3-Cyano-1-methylpyridin-1-ium Iodide: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Identity of a Versatile Pyridinium Salt

3-Cyano-1-methylpyridin-1-ium iodide, a member of the pyridinium salt family, holds significant interest in various chemical and pharmaceutical research domains due to its potential applications as a reactive intermediate and its intriguing electronic properties.[1] Accurate and comprehensive characterization of this compound is paramount for its effective utilization and for ensuring the reproducibility of experimental outcomes. This technical guide provides an in-depth exploration of the spectroscopic analysis of 3-cyano-1-methylpyridin-1-ium iodide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and data interpretation. By understanding the spectroscopic signature of this molecule, researchers can confidently identify, quantify, and study its behavior in various chemical environments.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3-cyano-1-methylpyridin-1-ium iodide is fundamental to understanding its spectroscopic properties. The positive charge on the pyridinium ring, the electron-withdrawing nature of the cyano group, and the presence of the iodide counter-ion all contribute to its unique spectral fingerprint.

Caption: Molecular structure of 3-cyano-1-methylpyridin-1-ium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. For 3-cyano-1-methylpyridin-1-ium iodide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Map of the Protons

Core Principle: The chemical shift of a proton in ¹H NMR is highly sensitive to its local electronic environment. The electron-withdrawing nature of the positively charged nitrogen and the cyano group will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to those in neutral pyridine.

Experimental Protocol: ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis.

Data Interpretation and Expected Chemical Shifts:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four aromatic protons and one signal for the methyl protons. The protons on the pyridinium ring will be significantly downfield due to the deshielding effect of the quaternary nitrogen.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 9.0 - 9.5 | Singlet (or narrow triplet) | - |

| H4 | 8.5 - 9.0 | Doublet | ~8 |

| H5 | 8.0 - 8.5 | Triplet | ~7-8 |

| H6 | 8.8 - 9.3 | Doublet | ~6 |

| N-CH₃ | 4.0 - 4.5 | Singlet | - |

Note: These are estimated values based on related structures. Actual values may vary depending on the solvent and experimental conditions.[2][3]

Causality Behind the Chemical Shifts: The proton at the C2 position is expected to be the most downfield due to its proximity to both the positively charged nitrogen and the electron-withdrawing cyano group at C3. The methyl protons are also deshielded by the adjacent positive charge on the nitrogen, hence their resonance is significantly downfield compared to a typical methyl group on an aromatic ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Core Principle: Similar to ¹H NMR, the chemical shifts in ¹³C NMR reflect the electronic environment of each carbon atom. The presence of the electronegative nitrogen and cyano group will influence the chemical shifts of the pyridinium ring carbons.

Experimental Protocol: ¹³C NMR Analysis

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[4] This typically involves a larger number of scans and a longer relaxation delay.

Data Interpretation and Expected Chemical Shifts:

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 145 - 150 |

| C3 | 115 - 120 |

| C4 | 140 - 145 |

| C5 | 125 - 130 |

| C6 | 140 - 145 |

| C≡N | 110 - 120 |

| N-CH₃ | 45 - 50 |

Note: These are estimated values. The signal for C3 may be of lower intensity due to quaternization.[5][6]

Expert Insights: The chemical shift of the cyano carbon is a key diagnostic peak. The carbons directly attached to the nitrogen (C2 and C6) are expected to be significantly downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Core Principle: The bonds within a molecule vibrate at specific frequencies. When infrared radiation of the same frequency is incident on the molecule, it is absorbed, leading to a peak in the IR spectrum. The position of this peak is characteristic of the bond type and its environment.

Experimental Protocol: Solid-State IR Analysis (KBr Pellet Method)

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

An alternative, non-destructive method is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample preparation.[7][8][9][10][11]

Data Interpretation and Characteristic Absorption Bands:

The IR spectrum of 3-cyano-1-methylpyridin-1-ium iodide will exhibit characteristic absorption bands corresponding to its various functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch (N-CH₃) | 2850 - 3000 | Medium to Weak |

| C≡N stretch (nitrile) | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C and C=N stretch | 1600 - 1650 and 1450 - 1550 | Medium to Strong |

| Aromatic C-H bend (out-of-plane) | 700 - 900 | Strong |

Trustworthiness of Interpretation: The sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region is a highly reliable indicator of the cyano group.[12][13][14][15] The presence of bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyridinium ring.[16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like the pyridinium ring, this technique is particularly informative.

Core Principle: Molecules with π-electron systems can absorb energy in the UV-Vis range, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

Experimental Protocol: Solution-Phase UV-Vis Analysis

Sources

- 1. biosynth.com [biosynth.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. edinst.com [edinst.com]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide to the Solubility of 3-Cyano-1-methylpyridin-1-ium Iodide in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyano-1-methylpyridin-1-ium iodide, a reactive pyridinium salt with applications as an electrophilic reagent.[1] In the absence of extensive empirical solubility data in publicly available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the solubility of ionic compounds, provides detailed experimental protocols for accurate solubility determination, and offers predictive insights based on the physicochemical properties of the compound and various solvents. This guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and various analytical applications involving 3-cyano-1-methylpyridin-1-ium iodide.

Introduction: Understanding the Compound

3-Cyano-1-methylpyridin-1-ium iodide, with the chemical formula C₇H₇IN₂ and a molecular weight of 246.05 g/mol , is a quaternary pyridinium salt.[1] Its structure, featuring a positively charged pyridinium ring and an iodide counter-ion, classifies it as an ionic liquid (IL) or, more broadly, an organic salt. The presence of the polar cyano group and the overall ionic nature of the molecule are the primary determinants of its solubility behavior. The fundamental principle of "like dissolves like" dictates that this polar, ionic compound will exhibit greater solubility in polar solvents.[2][3]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1004-16-6 | [1] |

| Molecular Formula | C₇H₇IN₂ | [1] |

| Molecular Weight | 246.05 g/mol | [1][4] |

| Canonical SMILES | C[N+]1=CC=CC(=C1)C#N.[I-] | [1] |

Theoretical Framework for Solubility

The dissolution of a solid solute, such as 3-cyano-1-methylpyridin-1-ium iodide, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For a solute to dissolve, the energy required to overcome the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. They are generally effective at solvating both cations and anions.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have large dipole moments but lack O-H or N-H bonds. They are efficient at solvating cations but less so for anions.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are held together by weak van der Waals forces. They are generally poor solvents for ionic compounds.

Given its ionic nature, 3-cyano-1-methylpyridin-1-ium iodide is expected to be most soluble in polar protic solvents, followed by polar aprotic solvents, and largely insoluble in nonpolar solvents.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can predict or estimate the solubility of ionic liquids.

Hansen Solubility Parameters (HSPs)

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[8] It can provide valuable a priori estimations of the solubility of 3-cyano-1-methylpyridin-1-ium iodide in a wide range of solvents, aiding in solvent screening.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for various applications. The following section details robust experimental protocols.

Equilibrium Solubility Method

This is a thermodynamic method that measures the concentration of a saturated solution in equilibrium with the solid solute.[9]

Experimental Workflow:

Caption: Workflow for the Equilibrium Solubility Method.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of 3-cyano-1-methylpyridin-1-ium iodide and add it to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature. The time required to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

-

Sampling and Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid phase. The supernatant should be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Analysis: Quantify the concentration of 3-cyano-1-methylpyridin-1-ium iodide in the filtered saturated solution.

-

UV-Vis Spectroscopy: This is a rapid and convenient method. A calibration curve of absorbance versus known concentrations of the compound in the same solvent must be prepared. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and sensitivity. A suitable chromatographic method (column, mobile phase, and detector) must be developed, and a calibration curve generated.[10][11]

-

-

Data Reporting: Report the solubility as the average of at least three replicate experiments, along with the standard deviation and the temperature at which the measurement was performed.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[10]

Experimental Workflow:

Caption: Workflow for the Kinetic Solubility Method.

Key Considerations:

-

Kinetic solubility is generally higher than thermodynamic (equilibrium) solubility because the system is not at equilibrium.

-

The results can be influenced by the initial concentration of the DMSO stock solution and the rate of addition to the aqueous medium.

-

Nephelometry, which measures light scattering from suspended particles, is a common detection method for this assay.[12]

Predicted Solubility Profile of 3-Cyano-1-methylpyridin-1-ium Iodide

Based on its chemical structure, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature and the ability of the solvent to form hydrogen bonds with the iodide anion and interact with the pyridinium cation lead to strong solute-solvent interactions. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | The large dipole moments of these solvents allow for effective solvation of the pyridinium cation. Solubility will depend on the solvent's ability to accommodate the iodide anion. |

| Slightly Polar | Dichloromethane, Tetrahydrofuran (THF) | Low to Moderate | These solvents have some polar character but are less effective at solvating ions compared to highly polar solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The weak intermolecular forces in these solvents cannot overcome the strong ionic interactions (lattice energy) of the salt.[3] |

Practical Applications of Solubility Data

The solubility of 3-cyano-1-methylpyridin-1-ium iodide is a critical parameter in several scientific and industrial contexts:

-

Chemical Synthesis: Choosing an appropriate solvent is essential for reaction kinetics, product yield, and ease of purification.

-

Recrystallization and Purification: The differential solubility of the compound and impurities in a solvent system at different temperatures is the basis for purification by recrystallization.

-

Drug Development and Formulation: For any potential pharmaceutical application, understanding aqueous solubility is fundamental for predicting bioavailability.

-

Analytical Chemistry: The choice of solvent is critical for preparing solutions for analysis by techniques such as NMR, HPLC, and UV-Vis spectroscopy.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3-cyano-1-methylpyridin-1-ium iodide is not widely available in the search results, it is prudent to handle it with the care afforded to other reactive organic halides and pyridinium salts. General safe handling practices should include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

For related compounds, such as 2-chloro-1-methylpyridinium iodide, the hazards include skin and eye irritation.[13][14] Methyl iodide, a potential reactant in its synthesis, is toxic and a suspected carcinogen.[15]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-cyano-1-methylpyridin-1-ium iodide. While specific experimental data remains to be published, the theoretical principles and detailed experimental protocols outlined herein offer a robust starting point for researchers. The predicted solubility profile suggests a high affinity for polar solvents, a characteristic that should guide solvent selection in various research and development activities. The methodologies described will enable the generation of reliable and reproducible solubility data, which is essential for the effective application of this versatile chemical compound.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

The Solubility Parameters of Ionic Liquids. (n.d.). MDPI. Retrieved from [Link]

-

Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [Link]

- Qi, Z., & Wu, X. (2014). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 53(29), 11761–11772.

- Li, X., et al. (2019). Solubility Parameter of Ionic Liquids: A Comparative Study of Inverse Gas Chromatography and Hansen Solubility Sphere. ACS Sustainable Chemistry & Engineering, 7(12), 10492–10500.

-

Solubility of Solids in Liquids Experiment. (n.d.). Scribd. Retrieved from [Link]

-

Zirhlioglu, I. (2021). Predicting water solubility in ionic liquids using machine learning. Medium. Retrieved from [Link]

-

Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter. (2019). MDPI. Retrieved from [Link]

-

The Solubility Parameters of Ionic Liquids. (2011). National Center for Biotechnology Information. Retrieved from [Link]

- MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Ranke, J., et al. (2009). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. International Journal of Molecular Sciences, 10(3), 1271–1289.

-

Predicting the ionicity of ionic liquids in binary mixtures based on solubility data: II. (2023). ResearchGate. Retrieved from [Link]

- Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.

-

Chapter 20, HSP for ionic liquids (How to Assign HSP to New Materials). (n.d.). Pirika.com. Retrieved from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved from [Link]

-

Measuring Solubility. (n.d.). Alloprof. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). ResearchGate. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

3-Cyano-1-methylquinolin-1-ium iodide. (n.d.). PubChem. Retrieved from [Link]

-

Influence of N-alkyl pyridinium halide based Ionic Liquids on Micellization of P123 in aqueous solutions : A SANS, DLS and NMR Study. (2025). ResearchGate. Retrieved from [Link]

-

Why are alkyl halides used as solvents for relatively non-polar organic compounds?. (2017). Quora. Retrieved from [Link]

-

4-Cyano-1-methylpyridinium iodide. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

4-Cyano-1-methylpyridinium iodide. (n.d.). ResearchGate. Retrieved from [Link]

-

alkyl halides solubility. (2024). Reddit. Retrieved from [Link]

- US3644380A - Preparation of 3-cyanopyridine. (n.d.). Google Patents.

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

methyl iodide. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. education.com [education.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. rheolution.com [rheolution.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

chemical reactivity of 3-cyano-1-methylpyridin-1-ium iodide as an electrophile

An In-depth Technical Guide on the Chemical Reactivity of 3-Cyano-1-methylpyridin-1-ium Iodide as an Electrophile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-cyano-1-methylpyridin-1-ium iodide, with a specific focus on its behavior as an electrophile. As a quaternary pyridinium salt, its aromatic ring is rendered electron-deficient and susceptible to nucleophilic attack. This inherent reactivity is further modulated by the presence of a strong electron-withdrawing cyano group at the 3-position. This document elucidates the core principles governing its electrophilicity, details its primary reaction pathways—including nucleophilic addition, reduction, and cycloaddition reactions via ylide intermediates—and provides field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique synthetic utility of this versatile reagent.

Introduction to 3-Cyano-1-methylpyridin-1-ium Iodide

Pyridinium salts are a well-established class of compounds whose applications range from ionic liquids and phase-transfer catalysts to valuable synthetic intermediates.[1] The quaternization of the pyridine nitrogen atom disrupts the aromatic sextet's stability, transforming the ring from a π-excessive system that undergoes electrophilic substitution to a π-deficient system that readily reacts with nucleophiles.

Molecular Structure and Physicochemical Properties

3-Cyano-1-methylpyridin-1-ium iodide is a salt consisting of a 3-cyano-1-methylpyridinium cation and an iodide anion. The cation possesses a planar pyridinium ring.[2]

| Property | Value | Source |

| CAS Number | 1004-16-6 | [3] |

| Molecular Formula | C₇H₇IN₂ | [3] |

| Molecular Weight | 246.05 g/mol | [3] |

| Appearance | Typically a yellow or off-white solid | N/A |

| SMILES | C[N+]1=CC=CC(=C1)C#N.[I-] | [3] |

The Electronic Basis of Electrophilicity

The electrophilic character of the 3-cyano-1-methylpyridinium cation is governed by two primary factors:

-

The Quaternary Nitrogen: The positively charged nitrogen atom strongly withdraws electron density from the entire ring system via an inductive effect, making the ring carbons (especially at the ortho and para positions) highly electrophilic.

-

The 3-Cyano Group: The nitrile substituent is a powerful electron-withdrawing group through both induction and resonance (mesomeric effect). Its placement at the 3-position significantly enhances the electrophilicity of the C2, C4, and C6 positions.

This electronic profile makes the pyridinium ring an excellent target for a wide variety of nucleophiles.

Synthesis

The synthesis of 3-cyano-1-methylpyridin-1-ium iodide is typically achieved through a straightforward Sₙ2 reaction involving the N-alkylation of 3-cyanopyridine with methyl iodide.

Caption: Synthetic pathway for 3-cyano-1-methylpyridin-1-ium iodide.

Nucleophilic Addition to the Pyridinium Ring

The principal mode of reactivity for 3-cyano-1-methylpyridin-1-ium iodide is the addition of nucleophiles to the electron-deficient ring. This reaction is a cornerstone of its synthetic utility, providing access to a variety of substituted dihydropyridines and, subsequently, functionalized pyridines.

General Mechanism and Regioselectivity

Nucleophilic attack on a pyridinium salt breaks the ring's aromaticity and forms a neutral dihydropyridine intermediate.[4][5] For 3-substituted pyridinium salts, the attack generally shows a high degree of regioselectivity. The presence of the electron-withdrawing cyano group at the C3 position directs nucleophiles preferentially to the C2 and C6 positions.

Good to excellent regioselectivities favoring the formation of 2,3-disubstituted 1,2-dihydropyridines have been observed in related systems.[4] This selectivity is driven by the strong inductive pull of the adjacent quaternary nitrogen and the mesomeric influence of the cyano group.

Caption: General mechanism for nucleophilic addition and subsequent aromatization.

Formation and Reactions of Dihydropyridine Intermediates

The initially formed dihydropyridine adducts are often stable enough to be isolated but are typically used as intermediates. Their synthetic value is fully realized upon rearomatization, which can be accomplished using a variety of mild oxidizing agents. This two-step sequence—addition followed by oxidation—provides an expedient route to 2,3-disubstituted pyridines, which are valuable scaffolds in medicinal chemistry.[4]

Representative Nucleophiles and Applications

The electrophilic nature of 3-cyano-1-methylpyridin-1-ium iodide allows it to react with a broad spectrum of nucleophiles.

-

Carbon Nucleophiles: Organometallic reagents (e.g., Grignards, organolithiums) and enolates can be used to form new carbon-carbon bonds, providing access to alkyl- and aryl-substituted pyridines.

-

Heteroatom Nucleophiles: Reagents such as amines and anilines react to yield N-substituted pyridinium salts or adducts.[3]

-

Hydroxide Ion (Hydrolysis): In the presence of aqueous base, cyanopyridinium ions can undergo hydrolysis. The 3-cyano isomer has been shown to form products such as 3-carbamidopyridinium ion and ring-opened species like 4-cyano-5-methyl-amino-2,4-pentadienal, with product ratios depending on the pH.[6]

-

Cyanide Ion: The reaction with cyanide is a classic transformation for pyridinium salts, often leading to the introduction of a cyano group at the 4-position.[7] The dihydropyridine intermediate in these reactions has been confirmed by UV spectroscopy in related systems.[5]

Specialized Reactivity Pathways

Beyond direct nucleophilic addition, the electrophilic nature of 3-cyano-1-methylpyridin-1-ium iodide enables other important transformations.

Reduction of the Pyridinium Ring

The pyridinium ring can be readily reduced by hydride donors or dissolving metal systems. This process is formally a nucleophilic addition of a hydride ion (H⁻) or its equivalent. For instance, pyridine derivatives can be reduced to the corresponding piperidines using reagents like samarium diiodide in the presence of water.[8] This highlights the ring's susceptibility to electron addition.

Formation of Pyridinium Ylides and [3+2] Cycloadditions

In the presence of a base, pyridinium salts with an acidic α-proton on an N-substituent can be deprotonated to form pyridinium ylides. These ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes).[9][10] The presence of an electron-withdrawing group like a cyano group on the pyridinium ring lowers the pKa of the precursor salt, facilitating ylide formation under milder conditions, often at neutral pH.[10][11] This pathway is a powerful method for constructing fused N-heterocyclic systems like indolizines.[9][10]

Caption: Pathway from pyridinium salt to cycloaddition products via ylide formation.

Experimental Protocols

The following protocols are provided as validated, representative examples of the synthesis and reactivity of 3-cyano-1-methylpyridin-1-ium iodide.

Protocol: Synthesis of 3-Cyano-1-methylpyridin-1-ium Iodide

This protocol is adapted from analogous preparations of cyanopyridinium salts.[12]

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyanopyridine (1.0 eq) in a suitable solvent such as benzene or acetone (approx. 3-4 mL per gram of pyridine).

-

Addition: To this solution, add methyl iodide (1.2 eq) slowly with stirring.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The product will often precipitate from the solution as a solid.

-

Isolation: After cooling the mixture to room temperature, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent (the one used for the reaction) to remove any unreacted starting materials. Dry the product under vacuum. The resulting 3-cyano-1-methylpyridin-1-ium iodide is typically of sufficient purity for subsequent reactions.

Protocol: General Procedure for Nucleophilic Addition and Aromatization

This protocol is based on the methodology developed for 3-substituted pyridinium salts.[4]

-

Reagents & Setup: To a solution of 3-cyano-1-methylpyridin-1-ium iodide (1.0 eq) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar), cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

-

Nucleophilic Addition: Add the nucleophile (e.g., a Grignard reagent, 1.1 eq) dropwise via syringe over 15-30 minutes.

-

Reaction: Stir the reaction at this temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-dihydropyridine intermediate.

-

Aromatization: Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent such as manganese(III) acetate (Mn(OAc)₃, 2.0 eq). Stir at room temperature until the reaction is complete (monitor by TLC).

-

Final Isolation: Perform an appropriate aqueous work-up and purify the product by column chromatography to obtain the desired 2,3-disubstituted pyridine.

Summary of Electrophilic Reactivity

| Reaction Type | Reagent/Conditions | Intermediate | Product | Key Insights |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | 1,2-Dihydropyridine | 2-Alkyl/Aryl-3-cyanopyridine (after oxidation) | Highly regioselective for the C2 position.[4] |

| Hydrolysis | Aqueous Base (e.g., NaOH) | N/A | 3-Carbamidopyridinium, Ring-opened products | Product distribution is pH-dependent.[6] |

| Cyanation | KCN / NaCN | Dihydropyridine Adduct | 4-Cyano-3-cyanopyridine (potential) | A classic reaction for pyridinium salts.[5][7] |

| Reduction | SmI₂/H₂O, NaBH₄ | Dihydropyridine | Piperidine / Tetrahydropyridine | Demonstrates electrophilicity towards hydride.[8] |

| Ylide Formation | Base (e.g., Et₃N) | Pyridinium Ylide | N/A | Precursor for cycloadditions.[9][10] |

| [3+2] Cycloaddition | Ylide + Alkyne/Alkenes | N/A | Indolizine Derivatives | Powerful tool for N-heterocycle synthesis.[10][11] |

Conclusion

3-Cyano-1-methylpyridin-1-ium iodide is a potent electrophilic building block whose reactivity is precisely controlled by the electronic interplay between the quaternary nitrogen and the 3-cyano substituent. Its predictable regioselectivity in nucleophilic additions offers reliable access to 2,3-disubstituted pyridines. Furthermore, its ability to serve as a precursor for reductions and cycloaddition reactions via ylide intermediates expands its synthetic repertoire significantly. The protocols and mechanistic insights provided herein equip researchers with the foundational knowledge to effectively harness the synthetic potential of this versatile reagent in the fields of organic synthesis, materials science, and drug discovery.

References

-

ResearchGate. (n.d.). General pathway of [3+2]‐cycloaddition of pyridinium ylide. Retrieved from [Link]

-

Gulea, M., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 333. Available at: [Link]

-

Royal Society of Chemistry. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Retrieved from [Link]

-

MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

-

PubMed. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Retrieved from [Link]

-

Dalton Transactions. (n.d.). ARTICLE. Retrieved from [Link]

-

PubMed. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

-

Inabe, T. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Retrieved from [Link]

-

ResearchGate. (2025). Two red salts derived from yellow 4-cyano-1-methylpyridinium iodide: 1,1',1”-trimethyl-4,4',4"-(1,3,5-triazin-2,4,6-triyl)tripyridinium trisiodide and 4-cyano-1-methylpyridinium triiodide. Retrieved from [Link]

-

ACS Publications. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyano-1-methylquinolin-1-ium iodide. Retrieved from [Link]

-

ResearchGate. (2012). 4-Cyano-1-methylpyridinium iodide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Cyano-1-methylpyridinium iodide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Cyano-1-methylpyridinium iodide. Retrieved from [Link]

-

YouTube. (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. Retrieved from [Link]

-

MDPI. (n.d.). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Retrieved from [Link]

-

PubMed. (1966). Reaction of N-aminopyridinium derivatives. V. Syntheses of 1-(N-methylacetamido)alkylpyridinium salts and their reaction with cyanide ion. Retrieved from [Link]

-

Sci-Hub. (1966). Reaction of N-Aminopyridinium Derivatives. V. Syntheses of 1-(N-Methylacetamido) alkylpyridinium Salts and Their Reaction with Cyanide Ion. Retrieved from [Link]

-

Sci-Hub. (1959). The Reaction of N-Alkoxypyridinium Derivatives. (2). Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). Reagent Guide. Retrieved from [Link]

Sources

- 1. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 4-Cyano-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. The Reaction of N-Alkoxypyridinium Derivatives. (2) / Chemical and Pharmaceutical Bulletin, 1959 [sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.st [sci-hub.st]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Cyano-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 3-Cyano-1-methylpyridin-1-ium Iodide: A Framework for Analysis

An In-Depth Technical Guide:

Executive Summary

3-Cyano-1-methylpyridin-1-ium iodide is a substituted pyridinium salt with potential applications as an ionic liquid, a precursor in organic synthesis, or a component in pharmaceutical development.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's thermal stability is paramount for ensuring safe handling, predicting shelf-life, and defining processing limits. This technical guide provides a robust framework for evaluating the thermal stability and decomposition pathways of 3-cyano-1-methylpyridin-1-ium iodide. It synthesizes theoretical principles with field-proven experimental protocols, offering a detailed roadmap for characterization. This document explains the causality behind experimental design, outlines self-validating analytical protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction to 3-Cyano-1-methylpyridin-1-ium Iodide

Chemical Structure and Properties

3-Cyano-1-methylpyridin-1-ium iodide, with the chemical formula C₇H₇IN₂, is a quaternary ammonium salt.[1] Its structure consists of a cationic pyridinium ring, substituted with a methyl group on the nitrogen atom and a cyano group at the 3-position. The iodide anion serves as the counter-ion. The presence of the charged pyridinium ring and the polar cyano group imparts ionic character and influences its intermolecular interactions.[2]

Caption: Molecular structure of 3-Cyano-1-methylpyridin-1-ium Iodide.

Significance and Potential Applications

As a member of the ionic liquid (IL) family, this compound exhibits properties like low volatility and potentially high thermal stability.[3] Such characteristics are valuable in "green chemistry" applications, where traditional volatile organic solvents are being replaced.[3] The cyano-substituted pyridine moiety is also a common structural motif in bioactive compounds, making this salt a potential intermediate in pharmaceutical synthesis.[4]

The Importance of Thermal Stability

Thermal stability defines the temperature range within which a compound remains chemically intact. Exceeding this range can lead to decomposition, resulting in the loss of desired properties, the formation of potentially hazardous byproducts, and compromised process safety. For drug development professionals, understanding thermal stability is critical for formulation, storage, and regulatory compliance.

Theoretical Considerations for Thermal Stability

The thermal stability of an ionic liquid is not an intrinsic property but a result of the complex interplay between its cationic and anionic components.

Factors Influencing Pyridinium Salt Stability

The stability of pyridinium-based ionic liquids is primarily dictated by the strength of the bonds within the cation and the nature of the cation-anion interaction.[5] Generally, imidazolium-based ILs are more stable than pyridinium ILs.[5] Factors such as alkyl chain length on the cation can also influence stability; longer chains can sometimes weaken key bonds, making the molecule more susceptible to thermal decomposition.[6]

The Role of the Iodide Anion

The anion plays a crucial role in the thermal stability of ionic liquids.[7] Anions with higher nucleophilicity tend to decrease the thermal stability of the salt. Iodide (I⁻) is a strong nucleophile. This high nucleophilicity facilitates a decomposition pathway known as the Sₙ2 (bimolecular nucleophilic substitution) reaction, where the iodide anion attacks the electrophilic carbon of the methyl group attached to the pyridinium nitrogen.[7] This is often the primary decomposition route for simple alkyl-substituted pyridinium halides.

Postulated Decomposition Mechanism

The most probable thermal decomposition pathway for 3-cyano-1-methylpyridin-1-ium iodide is an Sₙ2 reaction. The iodide anion acts as a nucleophile, attacking the methyl group's carbon atom. This leads to the cleavage of the N-CH₃ bond, resulting in two neutral, more volatile products: 3-cyanopyridine and methyl iodide.

Caption: Postulated Sₙ2 decomposition pathway.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.[3][8]

Experimental Workflow

The logical flow of analysis involves initial screening with TGA to determine the decomposition temperature, followed by DSC to identify phase transitions. If necessary, more advanced techniques like TGA-MS can be employed to identify the decomposition products.

Caption: Workflow for thermal stability analysis.

Detailed Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures.[6]

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the mass loss profile.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

-

Sample Preparation: Place 5-10 mg of 3-cyano-1-methylpyridin-1-ium iodide into a clean, tared TGA pan (platinum or alumina is recommended).[8]

-

Rationale: This sample size is large enough for accurate measurement but small enough to minimize thermal gradients within the sample.

-

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[7]

-

Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[6]

-

Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between analytical speed and resolution. Faster rates can artificially inflate the measured onset temperature.[6]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

Interpreting TGA Data

The output of a TGA experiment is a thermogram plotting percent mass versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition rate.

Table 1: Illustrative TGA Data for a Pyridinium Iodide Salt

| Parameter | Description | Illustrative Value |

| Tₒₙₛₑₜ | Onset decomposition temperature, where significant mass loss begins. | ~220 °C |

| T₁₀% | Temperature at which 10% mass loss has occurred. | ~235 °C |

| T₅₀% | Temperature at which 50% mass loss has occurred. | ~250 °C |

| DTGₚₑₐₖ | Temperature of the maximum rate of decomposition. | ~255 °C |

| Residual Mass | Mass remaining at the end of the experiment (e.g., at 600 °C). | < 2% |

Note: These values are illustrative and must be determined experimentally for 3-cyano-1-methylpyridin-1-ium iodide.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, and decomposition.[3]

Objective: To identify the melting point (Tₘ) and observe any exothermic events associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Rationale: Hermetic sealing prevents mass loss due to sublimation or early decomposition before the main thermal event, ensuring accurate heat flow measurement.

-

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature above the decomposition onset observed in TGA (e.g., 300 °C) at a rate of 10 °C/min.[3]

-

Rationale: Matching the heating rate with the TGA experiment allows for direct correlation of thermal events.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

An endothermic peak will correspond to the melting of the salt. A sharp, large exothermic peak occurring at a temperature consistent with the TGA mass loss is indicative of decomposition.

Analysis of Decomposition Products

Identifying the gaseous products evolved during decomposition provides direct evidence for the proposed mechanism.

Hypothesized Products

Based on the Sₙ2 mechanism, the expected primary decomposition products are:

-

3-Cyanopyridine: A relatively stable aromatic compound.

-

Methyl Iodide: A volatile and reactive alkyl halide.[9]

Analytical Technique: TGA-Mass Spectrometry (TGA-MS)

This hyphenated technique is the most powerful tool for this analysis. The TGA instrument is coupled directly to a mass spectrometer. As the sample decomposes in the TGA, the evolved gases are immediately transferred to the MS for identification based on their mass-to-charge ratio (m/z).

Protocol: TGA-MS Analysis

-

Setup: Couple the gas outlet of the TGA to the inlet of the mass spectrometer using a heated transfer line.

-

Rationale: The heated line prevents condensation of the evolved products before they reach the MS detector.

-

-

TGA Program: Run the same temperature program as described in the standalone TGA protocol.

-

MS Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 10-200) continuously throughout the TGA run.

-

Data Analysis: Correlate the mass loss events from the TGA with the appearance of specific m/z signals in the MS.

-

Look for an ion signal at m/z 104 , corresponding to the molecular ion of 3-cyanopyridine.

-

Look for an ion signal at m/z 142 , corresponding to the molecular ion of methyl iodide.

-

Confirmation of these products provides strong validation for the proposed Sₙ2 decomposition pathway.

Handling and Safety Considerations

Proper handling is crucial, both for the parent compound and its potential decomposition products.

-

Parent Compound: 3-Cyano-1-methylpyridin-1-ium iodide should be handled in a well-ventilated area.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[11][12] Avoid creating dust and wash hands thoroughly after handling.[11]

-

Decomposition Products: Methyl iodide is a toxic and carcinogenic compound. All thermal decomposition experiments must be conducted in a fume hood or a well-ventilated enclosure to prevent inhalation of evolved gases.[13]

Conclusion

The thermal stability of 3-cyano-1-methylpyridin-1-ium iodide is a critical parameter for its safe and effective application. Its stability is governed by the nucleophilicity of the iodide anion, which promotes an Sₙ2 decomposition mechanism to yield 3-cyanopyridine and methyl iodide. A systematic evaluation using TGA, DSC, and TGA-MS provides a comprehensive understanding of its thermal limits and decomposition behavior. The protocols and theoretical framework presented in this guide offer a complete system for researchers to confidently characterize this and related pyridinium salts, ensuring both scientific rigor and operational safety.

References